molecular formula C7H2ClF3N2 B2770556 6-Chloro-2-(trifluoromethyl)nicotinonitrile CAS No. 1245913-20-5

6-Chloro-2-(trifluoromethyl)nicotinonitrile

Cat. No.: B2770556
CAS No.: 1245913-20-5
M. Wt: 206.55
InChI Key: YNOOOWSRQHMRAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2-(trifluoromethyl)nicotinonitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoroethyl acetate with trifluoromethyl cyanide to produce 2-(trifluoromethyl)acetonitrile. This intermediate is then subjected to chlorination to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of inert gases like nitrogen or argon to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted nicotinonitriles.

    Oxidation: Production of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

6-Chloro-2-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(trifluoromethyl)pyridine-3-carbonitrile
  • 2-Chloro-6-(trifluoromethyl)nicotinonitrile

Uniqueness

6-Chloro-2-(trifluoromethyl)nicotinonitrile is unique due to its high stability and versatility in chemical reactions. Its trifluoromethyl group imparts significant electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2/c8-5-2-1-4(3-12)6(13-5)7(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOOOWSRQHMRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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